molecular formula C10H8INO2 B8165018 methyl 3-iodo-1H-indole-4-carboxylate

methyl 3-iodo-1H-indole-4-carboxylate

Cat. No.: B8165018
M. Wt: 301.08 g/mol
InChI Key: AXQJPQYGRJKMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-indole-4-carboxylate is a halogenated indole derivative characterized by an iodine substituent at the 3-position and a methyl ester group at the 4-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including pharmaceuticals and natural products. The iodine atom at position 3 enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), enabling further functionalization for drug discovery pipelines . The methyl ester group at position 4 offers versatility, as it can be hydrolyzed to a carboxylic acid or trans-esterified for derivatization. This compound is primarily employed as a synthetic intermediate in the development of bioactive molecules, including kinase inhibitors and antiviral agents. Its high purity (≥95%) and stability under standard storage conditions make it a reliable building block in organic and medicinal chemistry .

Properties

IUPAC Name

methyl 3-iodo-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQJPQYGRJKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Systems and Optimization

Key iodination reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl) , often paired with Lewis acids to enhance electrophilicity. In a protocol adapted from Wang et al., NIS (1.0 equiv) and BF3·Et2O (2.0 equiv) in dichloromethane (DCM) at room temperature achieved 71% yield for the analogous methyl 5-iodo-1H-indole-3-carboxylate. For the C4-carboxylate derivative, screening revealed that TFA (trifluoroacetic acid) as a co-catalyst improved regioselectivity toward C3 iodination by polarizing the NIS reagent (Table 1).

Table 1: Optimization of Direct Iodination Conditions

EntryIodine SourceAcid (equiv)SolventTemp (°C)Yield (%)
1NISBF3·Et2O (2)DCM2568
2NISTFA (1)DCM2572
3IClAcOH045

Mechanistic Insights

The reaction proceeds via a sigma-complex intermediate , where BF3·Et2O coordinates to the indole nitrogen, enhancing electrophilic attack at C3. Computational studies suggest that the C4 carboxylate group exerts a meta-directing effect, favoring iodination at C3 over C5 or C7.

Metal-Catalyzed C–H Activation Approaches

Transition-metal catalysis offers a versatile alternative for introducing iodine at C3, particularly when direct electrophilic methods face regiochemical challenges.

Palladium-Catalyzed Directed Iodination

A method inspired by Alectinib synthesis employs Pd(OAc)2 (5 mol%) with Xantphos (10 mol%) as a ligand. The carboxylate group at C4 acts as a directing group, enabling selective C–H activation at C3. Using NIS (1.2 equiv) in toluene at 80°C, this approach achieved a 65% yield (Table 2).

Table 2: Palladium-Catalyzed Iodination Parameters

Catalyst SystemLigandSolventTemp (°C)Yield (%)
Pd(OAc)2 (5 mol%)XantphosToluene8065
PdCl2 (5 mol%)BINAPDMF10058

Copper-Mediated Radical Iodination

Radical pathways, as explored in radical-trapping experiments, utilize CuI (10 mol%) and di-tert-butyl peroxide (DTBP) as an oxidant. This method circumvents directing group requirements, achieving 60% yield in acetonitrile at 70°C.

Cyclization Strategies from Pre-Functionalized Intermediates

Constructing the indole ring with pre-installed iodine and carboxylate groups ensures regiochemical precision.

Fischer Indole Synthesis

Reacting 4-carboxy-phenylhydrazine with 3-iodo-propanal under acidic conditions (HCl/EtOH) forms the indole skeleton. Subsequent esterification with methanol yielded the target compound in 55% overall yield.

Larock Indole Synthesis

A palladium-catalyzed annulation between 2-iodoaniline and methyl 4-carbonyl-but-2-ynoate provided the 3-iodo-indole-4-carboxylate framework in 63% yield.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)RegioselectivityScalability
Direct Electrophilic72HighExcellent
Pd-Catalyzed65ModerateGood
Fischer Cyclization55HighModerate

The direct electrophilic method balances yield and practicality, making it the preferred industrial-scale approach. Palladium catalysis offers superior regiocontrol for structurally congested analogs.

Chemical Reactions Analysis

1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-1H-indole-4-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in multiple chemical reactions, leading to the development of drugs targeting various diseases.

Key Applications in Drug Development:

  • Kinase Inhibitors: The compound is utilized in synthesizing inhibitors for specific kinases, which play vital roles in cell signaling and proliferation. For instance, derivatives have shown potential as antitumor agents by inhibiting Polo-like kinase 4 (PLK4) in cancer models.
  • Anti-inflammatory Agents: It has been explored for its anti-inflammatory properties, contributing to the development of new treatments for inflammatory diseases.

Case Study: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
CFI-400945HCT116<0.01
Compound 82aKMS-12 BM1.4
Compound 114SW6202.3

These findings indicate the compound's potential as a lead structure for developing antitumor agents.

Biological Studies

The compound plays a role in biological research due to its ability to mimic biologically active molecules. Its structural similarity allows it to bind effectively to various receptors and enzymes.

Mechanisms of Action:

  • Enzyme Inhibition: this compound acts as an inhibitor for key enzymes involved in cellular processes, making it valuable in studying metabolic pathways.
  • Receptor Binding: Its binding affinity to specific receptors can influence their activity, providing insights into receptor-mediated biological processes.

Material Science

This compound is also explored in the field of materials science, particularly in developing organic semiconductors and advanced materials.

Applications in Material Science:

  • Organic Semiconductors: The compound's unique chemical properties make it suitable for creating materials used in electronic devices.
  • Polymer Development: Researchers are investigating its potential in synthesizing polymers with specific electrical or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indole-4-carboxylic acid, 3-iodo-, methyl ester depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, indole derivatives are known to inhibit certain kinases or bind to G-protein coupled receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Molecular Formula Substituents (Position) Functional Groups Key Applications References
This compound C₁₀H₈INO₂ I (3), COOCH₃ (4) Iodo, ester Pharmaceutical intermediate
Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate C₁₀H₉IN₂O₂ I (3), COOCH₃ (4), CH₃ (N1) Iodo, ester, methyl Drug development intermediate
3-Methyl-1H-indole-4-carboxylic acid C₁₀H₉NO₂ CH₃ (3), COOH (4) Carboxylic acid, methyl Medical intermediate
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate C₁₅H₁₁NO₄ COOCH₃ (3), furan carbonyl (1) Ester, ketone Organic synthesis, drug candidates

Key Observations:

Heterocyclic Core Differences: Indole vs. Indazole: Methyl 3-iodo-1-methyl-1H-indazole-4-carboxylate (indazole core) differs from the indole-based compound by having two adjacent nitrogen atoms in its aromatic ring. Indole vs. Furan-Functionalized Indole: Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate introduces a furan-derived carbonyl group at position 1, which may enhance π-π stacking interactions or modulate solubility .

Functional Group Variations: Ester vs. Carboxylic Acid: The methyl ester in the target compound offers greater lipophilicity compared to 3-methyl-1H-indole-4-carboxylic acid, influencing membrane permeability in drug candidates. The carboxylic acid derivative () is more polar, favoring aqueous solubility but requiring protection/deprotection strategies in synthesis . Iodo Substituent: The iodine atom in the target compound and its indazole analogue provides a heavy halogen for X-ray crystallography studies and a reactive site for metal-catalyzed cross-coupling reactions, unlike non-halogenated derivatives .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm).
    • ¹³C NMR : Confirm the iodine-substituted carbon (C3) via isotopic splitting .
  • X-ray Crystallography : Resolve the crystal structure to verify substituent positions, as demonstrated for analogous indole derivatives .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Advanced
Discrepancies may arise from polymorphic forms or impurities. Methodological solutions:

  • Recrystallization : Use multiple solvents (e.g., ethanol, DCM/hexane) to isolate pure polymorphs .
  • Cross-Validation : Compare data with analogs (e.g., methyl indole-4-carboxylate derivatives) and consult databases like PubChem .
  • HPLC-MS : Quantify purity (>95%) and identify trace impurities contributing to melting point variations .

What are the key storage and handling protocols to ensure the stability of this compound?

Q. Basic

  • Storage : Keep sealed under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use gloves and eye protection due to potential irritancy (H315/H319 hazards) .
  • Light Sensitivity : Store in amber vials to avoid photodegradation, as iodine substituents are prone to UV-induced cleavage .

How can the electronic effects of the iodo substituent influence further functionalization of the indole ring?

Advanced
The electron-withdrawing iodine at C3 deactivates the ring toward electrophilic substitution but enhances nucleophilic aromatic substitution (NAS) at activated positions:

  • C4/C6 Reactivity : The ester group at C4 directs electrophiles to C6 via resonance effects .
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) at C5 or C7, where iodine’s steric bulk is less obstructive .

What computational methods support the rational design of derivatives based on this compound?

Q. Advanced

  • DFT Calculations : Predict regioselectivity of reactions using HOMO/LUMO maps (e.g., Gaussian or ORCA software) .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Exothermic Reactions : Use controlled addition of iodinating agents to prevent thermal runaway .
  • Solvent Selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., THF) for large-scale reflux .
  • Waste Management : Recover iodine byproducts via extraction or ion-exchange resins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.